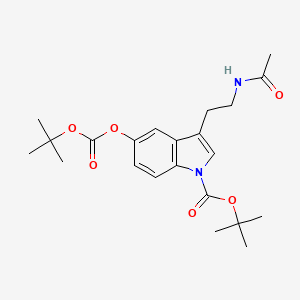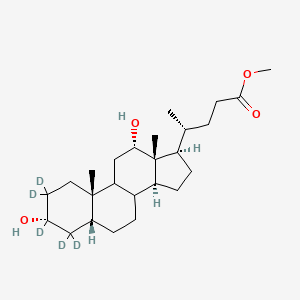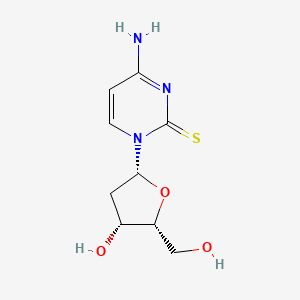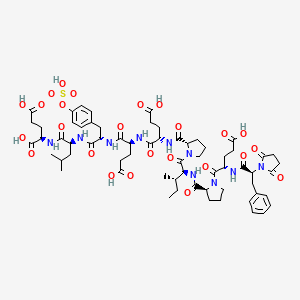
4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide” is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is structurally characterized and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Synthesis Analysis
The synthesis of this compound has been achieved using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis
By comparison with the related drug imatinib, it was concluded that the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The compound is almost coplanar (Q1 or Q4–Q5 torsion angles are close to 180°) . It is present in the form of a mono- or a dication .科学的研究の応用
Anticancer Agent
Imatinib (Piperidine)-1-oxide: has been identified as a potent anticancer agent. It exhibits therapeutic potential against various cancers, including breast, ovarian, gastric, gliomal, lung, oral squamous, chronic pancreatitis, prostate, rectal, cervical cancer, and leukemia . The compound acts by regulating several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, and Smac/DIABLO . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells.
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells. For instance, treatment with Imatinib (Piperidine)-1-oxide resulted in increased activity of caspase-3 and caspase-9, which are key enzymes in the intrinsic apoptotic pathway . This indicates its potential to selectively target cancer cells and trigger cell death, which is a desirable outcome in cancer therapy.
Akt Signaling Pathway Inhibition
Imatinib (Piperidine)-1-oxide: is known to inhibit the Akt signaling pathway, which is important for the survival of breast cancer cells . By decreasing the phosphorylation of the Ser473 residue on Akt, it leads to the inhibition of this pathway, thereby reducing the proliferation of cancer cells.
Rubber Accelerator Production
Apart from its pharmacological applications, Imatinib (Piperidine)-1-oxide derivatives are used in the production of rubber accelerators . These substances speed up the vulcanization process of rubber, which is crucial in the manufacturing of various rubber products.
作用機序
Target of Action
Imatinib, also known as “Imatinib (Piperidine)-1-oxide”, primarily targets the BCR-ABL tyrosine kinase . This kinase is the product of the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML), a genetic translocation that results in the fusion of the Abelson (Abl) gene on chromosome 9 with the Breakpoint cluster region (Bcr) on chromosome 22 .
Mode of Action
Imatinib acts as a tyrosine kinase inhibitor . It binds to the ATP-binding sites of the BCR-ABL tyrosine kinase, inhibiting its activity . This inhibition blocks proliferation and induces apoptosis in BCR-ABL positive cell lines, as well as in fresh leukemic cells in Philadelphia chromosome positive CML .
Biochemical Pathways
The inhibition of BCR-ABL by Imatinib disrupts multiple signal transduction pathways that are essential for the survival and proliferation of CML cells . This disruption leads to increased apoptosis, reduced growth-factor dependence, and perturbed interaction with the extracellular matrix and stroma .
Pharmacokinetics
Imatinib is well absorbed after oral administration, with an absolute bioavailability of 98% . It is widely bound to plasma proteins, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB) . The drug is eliminated predominantly via the bile in the form of metabolites . The CYP3A4 isoform of CYP450 primarily metabolizes Imatinib .
Result of Action
The inhibition of BCR-ABL by Imatinib leads to a decrease in the proliferation of leukemic cells and an increase in their apoptosis . This results in a reduction in the number of leukemic cells in patients with CML .
Action Environment
The efficacy and stability of Imatinib can be influenced by various environmental factors. For example, the presence of certain genetic polymorphisms can affect the metabolism and transport of Imatinib, potentially impacting its therapeutic efficacy . Additionally, the drug’s action can be influenced by the patient’s renal function and hemoglobin levels .
将来の方向性
The compound has shown more cytotoxic activity than the reference drug (i.e., imatinib) when tested against (A549) lung cancer cell lines employing MTT assay . Furthermore, it showed antibacterial and antifungal properties higher than some drugs . These results suggest potential future directions in the development of new therapeutic agents.
特性
IUPAC Name |
4-[(4-methyl-1-oxidopiperazin-1-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(38)16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLLULXEPUYESM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CCN(CC3)C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857870 |
Source


|
| Record name | 4-[(4-Methyl-1-oxo-1lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide | |
CAS RN |
938082-57-6 |
Source


|
| Record name | 4-[(4-Methyl-1-oxo-1lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Diazabicyclo[2.2.1]heptane,2-methyl-5-(methylsulfonyl)-,(1S)-(9CI)](/img/no-structure.png)








![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)